(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride
CAS No.: 1240526-15-1
Cat. No.: VC5510478
Molecular Formula: C13H22Cl2N4
Molecular Weight: 305.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240526-15-1 |
|---|---|
| Molecular Formula | C13H22Cl2N4 |
| Molecular Weight | 305.25 |
| IUPAC Name | 2-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N4.2ClH/c1-4-10(2)9-14-11(3)13-16-15-12-7-5-6-8-17(12)13;;/h5-8,10-11,14H,4,9H2,1-3H3;2*1H |
| Standard InChI Key | ZJHUDWULZJZPMS-UHFFFAOYSA-N |
| SMILES | CCC(C)CNC(C)C1=NN=C2N1C=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound (2-methylbutyl)(2-{[1,triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride is a dihydrochloride salt with the molecular formula C₁₃H₂₂Cl₂N₄ and a molecular weight of 305.25 g/mol. Its systematic IUPAC name is 2-methyl-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine dihydrochloride, reflecting its branched alkylamine chain and fused triazole-pyridine heterocycle.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1258640-34-4 | |
| Molecular Formula | C₁₃H₂₂Cl₂N₄ | |
| Molecular Weight | 305.25 g/mol | |
| SMILES | CCC(C)CNCCC₁=NN=C₂N₁C=CC=C₂.Cl.Cl | |
| InChIKey | SMHCREDUJMFXTA-UHFFFAOYSA-N |
Structural Features
The molecule comprises two primary components:
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A 2-methylbutyl group: A branched alkyl chain contributing to lipophilicity and membrane permeability.
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A triazolo[4,3-a]pyridine moiety: A bicyclic system combining a triazole ring fused to a pyridine ring, enabling π-π stacking and hydrogen-bonding interactions .
The dihydrochloride salt enhances aqueous solubility, making the compound suitable for biological assays .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols remain proprietary, analogous triazolo-pyridine derivatives are typically synthesized via:
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Cyclocondensation reactions: Combining pyridine derivatives with hydrazine precursors to form the triazole ring .
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Alkylamine coupling: Introducing the 2-methylbutyl group via nucleophilic substitution or reductive amination .
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Salt formation: Treating the free base with hydrochloric acid to yield the dihydrochloride.
Purification and Characterization
Post-synthesis purification employs techniques such as column chromatography and recrystallization. Structural confirmation is achieved through:
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Nuclear Magnetic Resonance (NMR): Assigning proton environments in the alkyl chain and heterocycle.
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Mass Spectrometry (MS): Verifying molecular weight and fragmentation patterns .
Pharmacological Significance
Biological Activity
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Inflammation modulation: Potential to suppress IL-1β and IL-18 release via P2X7 inhibition .
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Neuroprotective effects: Preclinical models suggest utility in mitigating neuroinflammation .
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Anticancer activity: Triazole derivatives demonstrate apoptosis induction in tumor cell lines.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Enhanced by the dihydrochloride salt, though exact values are unspecified.
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments.
Spectroscopic Data
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